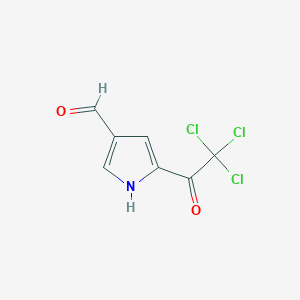
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde
概要
説明
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a trichloroacetyl group at the 5-position and an aldehyde group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde typically involves the reaction of pyrrole with trichloroacetyl chloride in the presence of a base, followed by formylation at the 3-position. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially incorporating continuous flow techniques and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The trichloroacetyl group can be reduced to a trichloromethyl group.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Trichloroacetyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-Trichloromethyl-1H-pyrrole-3-carbaldehyde.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The trichloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 5-Trichloroacetyl-1H-pyrrole-2-carbaldehyde
- 5-Trichloroacetyl-1H-pyrrole-4-carbaldehyde
- 5-Trichloroacetyl-1H-pyrrole-3-carboxylic acid
Uniqueness
5-Trichloroacetyl-1H-pyrrole-3-carbaldehyde is unique due to the specific positioning of the trichloroacetyl and aldehyde groups, which confer distinct reactivity and properties compared to its isomers and analogs. This makes it a valuable compound for targeted synthetic applications and research studies.
特性
IUPAC Name |
5-(2,2,2-trichloroacetyl)-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c8-7(9,10)6(13)5-1-4(3-12)2-11-5/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMSZXICIXIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C=O)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
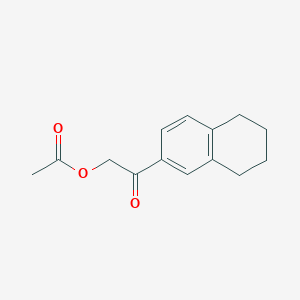
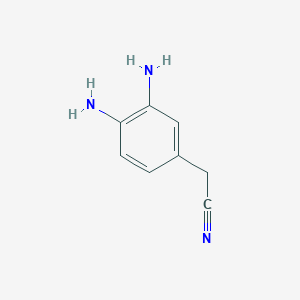
![4-[(4-Methyl-2-nitrophenyl)carbamoylamino]butanoic acid](/img/structure/B8073637.png)
![Ethyl 2-[(5-hydroxynaphthalen-1-yl)amino]-2-oxoacetate](/img/structure/B8073647.png)
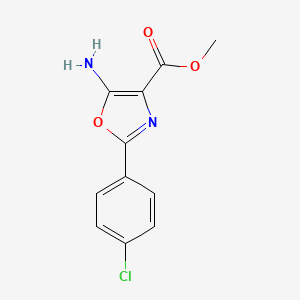
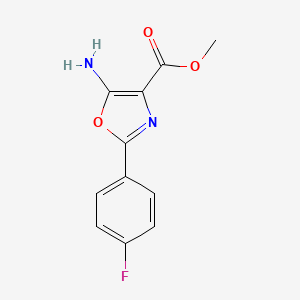
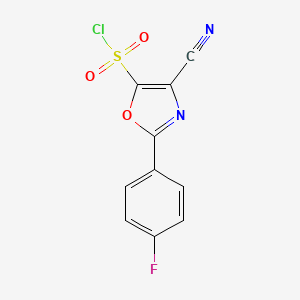
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-hydrazinyl-1,3-oxazole-4-carbonitrile](/img/structure/B8073665.png)
![methyl 5-amino-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carboxylate](/img/structure/B8073671.png)
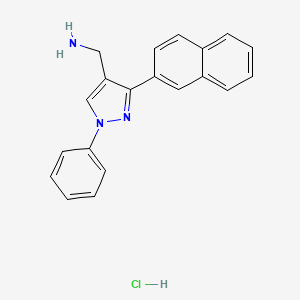
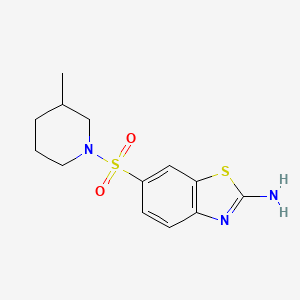
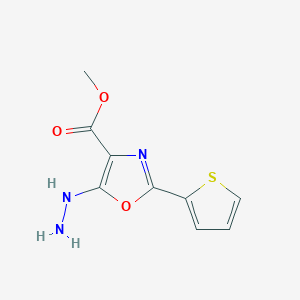
![5-phenyl-2-thiophen-2-yl-6H-[1,3]oxazolo[4,5-d]pyrimidin-7-one](/img/structure/B8073688.png)
![7-Chloro-5-phenyl-2-thiophen-2-yl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8073690.png)
